molecular formula C8H11Br2N B1281204 4-(3-Bromopropyl)pyridine hydrobromide CAS No. 64262-18-6

4-(3-Bromopropyl)pyridine hydrobromide

Cat. No. B1281204
CAS RN: 64262-18-6
M. Wt: 280.99 g/mol
InChI Key: VVISLVDOBRHPMY-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)pyridine hydrobromide is an organic chemical compound with the formula C8H10BrN·HBr . It is also referred to as 3-(4-pyridyl)propyl bromide hydrobromide . The compound has a molecular weight of 280.99 g/mol .


Molecular Structure Analysis

The molecular formula of 4-(3-Bromopropyl)pyridine hydrobromide is C8H10BrN . The InChI code and key are available for further structural analysis .


Chemical Reactions Analysis

4-(3-Bromopropyl)pyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

4-(3-Bromopropyl)pyridine hydrobromide is a powder . It has a molecular weight of 200.08 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 79.3 .

Scientific Research Applications

Basic Information

“4-(3-Bromopropyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 64262-18-6 . It has a molecular weight of 280.99 and a melting point of 220–223°C. It is also referred to as 3-(4-pyridyl)propyl bromide hydrobromide or BPPBH.

Synthesis

The synthesis of 4-(3-Bromopropyl)pyridine hydrobromide involves the reaction between 4-chloropyridine and 3-bromopropanol in the presence of a base.

Use in Organic Chemistry Experiments

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Use in Undergraduate Experimental Teaching

This compound has been used in innovative experiments engaging junior undergraduates . Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Use in the Preparation of Diamines

4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Use in the Production of Pharmaceuticals, Pesticides, and Other Chemicals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Safety and Hazards

4-(3-Bromopropyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place .

Mechanism of Action

Target of Action

4-(3-Bromopropyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

It’s known that the compound can undergo bromination reactions . Bromination is a type of electrophilic aromatic substitution where a bromine atom is incorporated into an organic substrate. This reaction is facilitated by the presence of a Lewis acid, such as FeBr3, which can polarize the bromine molecule and increase the electrophilicity of the bromine .

Biochemical Pathways

The bromination reactions it undergoes can lead to the formation of various brominated derivatives . These derivatives can potentially interact with various biochemical pathways, depending on their specific structures and properties.

Result of Action

The compound’s ability to undergo bromination reactions suggests that it can form various brominated derivatives . These derivatives may have different biological activities, depending on their specific structures and properties.

Action Environment

The action of 4-(3-Bromopropyl)pyridine hydrobromide can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate and outcome of bromination reactions . Additionally, the presence of other substances, such as Lewis acids, can also influence the compound’s reactivity .

properties

IUPAC Name

4-(3-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVISLVDOBRHPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508769
Record name 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)pyridine hydrobromide

CAS RN

64262-18-6
Record name 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromopropyl)pyridine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-pyridin-4-yl-propan-1-ol (2.88 mL) in hydrobromic acid (16 mL, 141.43 mmol) was heated at reflux at 135° C. for 18 h. The cooled solution was concentrated under vacuum and the residue was re-dissolved in isopropanol and re-concentrated (this process was repeated three more times). The residue was dissolved in isopropanol, decolouriseed by boiling with activated charcoal, filtered, and the clear solution left to crystallise in a freezer over 48 h. The resulting crystals were removed by filtration, washed with isopropanol/diethyl ether (1:1) followed by diethyl ether and then dried under vacuum at 40° C. and at room temperature to afford the sub-titled compound as a pale brown solid (3.55 g).
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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